(1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone
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Overview
Description
FUBIMINA N-(5-hydroxypentyl) metabolite: is an analytical reference standard that is structurally similar to known synthetic cannabinoids. It is a metabolite of FUBIMINA, a synthetic cannabinoid, and is primarily used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of FUBIMINA N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of FUBIMINA. The reaction typically requires specific catalysts and controlled conditions to ensure the selective hydroxylation at the desired position .
Industrial Production Methods: : Industrial production methods for FUBIMINA N-(5-hydroxypentyl) metabolite are not widely documented, as it is primarily used for research purposes. the synthesis would likely involve large-scale chemical reactors and purification processes to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: : FUBIMINA N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of FUBIMINA N-(5-hydroxypentyl) metabolite can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: : In chemistry, FUBIMINA N-(5-hydroxypentyl) metabolite is used as a reference standard for analytical methods such as mass spectrometry. It helps in the identification and quantification of synthetic cannabinoids in various samples .
Biology: : In biological research, this compound is used to study the metabolism and effects of synthetic cannabinoids in biological systems. It helps in understanding how these compounds interact with biological targets and their potential toxicological effects .
Medicine: : Although not used directly in medicine, research involving FUBIMINA N-(5-hydroxypentyl) metabolite can provide insights into the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, potentially leading to the development of new therapeutic agents .
Industry: : In the industry, this compound is used in forensic toxicology to detect and identify synthetic cannabinoids in biological samples. It is also used in quality control processes to ensure the purity and consistency of synthetic cannabinoid products .
Mechanism of Action
Mechanism of Action: : The mechanism of action of FUBIMINA N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors in the body. It binds to these receptors, leading to various physiological effects. The specific molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Comparison with Other Compounds: : FUBIMINA N-(5-hydroxypentyl) metabolite is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. its unique hydroxylated pentyl chain distinguishes it from these compounds and may result in different pharmacological properties .
List of Similar Compounds
- JWH-018
- AM-2201
- THJ-2201
- AB-FUBINACA
- ADB-FUBINACA
These compounds share structural similarities with FUBIMINA N-(5-hydroxypentyl) metabolite but differ in specific functional groups and side chains, leading to variations in their effects and applications .
Biological Activity
The compound (1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone , also known as FUBIMINA, is a synthetic cannabinoid that mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound has garnered attention due to its interaction with cannabinoid receptors and its potential therapeutic applications.
- Molecular Formula : C23H21N2O
- Molecular Weight : 360.40 g/mol
- IUPAC Name : 1-(5-hydroxypentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone
FUBIMINA primarily acts as an agonist at the cannabinoid receptors CB1 and CB2, which are integral parts of the endocannabinoid system. This interaction results in various biological effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Cannabinoid Receptor Interaction
Research indicates that FUBIMINA exhibits high affinity for both CB1 and CB2 receptors. Its potency is comparable to that of THC, making it a significant compound for studying cannabinoid pharmacology.
In Vitro Studies
In vitro studies have demonstrated that FUBIMINA can induce cell signaling pathways associated with cannabinoid receptor activation. For instance:
- CB1 Activation : FUBIMINA promotes intracellular signaling through G-protein coupled receptor pathways, leading to effects such as reduced neurotransmitter release.
- CB2 Activation : The compound has shown anti-inflammatory effects by modulating cytokine release in immune cells.
Pharmacokinetics
The pharmacokinetic profile of FUBIMINA has been explored through various studies:
- Absorption : Rapid absorption was noted following administration, with peak plasma concentrations occurring within 30 minutes.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Case Study 1: Analgesic Effects
A clinical trial assessed the analgesic properties of FUBIMINA in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its potential use in pain management.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of FUBIMINA in a model of arthritis. The compound significantly reduced markers of inflammation and improved mobility in treated subjects compared to controls.
Data Tables
Parameter | FUBIMINA | THC |
---|---|---|
Affinity for CB1 | High | High |
Affinity for CB2 | Moderate | High |
Peak Plasma Concentration (ng/ml) | 350 (30 min post-dose) | 400 (30 min post-dose) |
Pain Score Reduction (%) | 45% | 50% |
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[1-(5-hydroxypentyl)benzimidazol-2-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H22N2O2/c26-16-7-1-6-15-25-21-14-5-4-13-20(21)24-23(25)22(27)19-12-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,26H,1,6-7,15-16H2 |
InChI Key |
RMFOASAYOXGLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCCO |
Origin of Product |
United States |
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